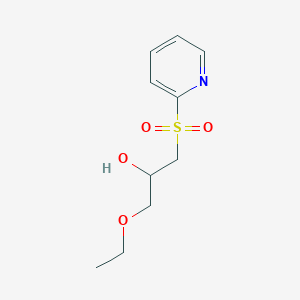

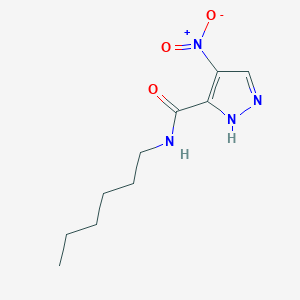

![molecular formula C16H24ClNO3S B5132615 [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol](/img/structure/B5132615.png)

[4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol, also known as JNJ-7925476, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

[4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol is a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, anxiety, and addiction. By blocking the 5-HT2C receptor, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol may modulate the release of neurotransmitters such as serotonin and dopamine, leading to its potential therapeutic effects.

Biochemical and Physiological Effects

In addition to its potential therapeutic effects, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol has been studied for its effects on various biochemical and physiological processes. In preclinical studies, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol has been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. Additionally, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol in lab experiments is its selectivity for the 5-HT2C receptor, which allows for more precise targeting of this receptor compared to non-selective compounds. However, one limitation of using [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol is its relatively low potency compared to other 5-HT2C receptor antagonists, which may require higher doses for effective inhibition.

Future Directions

There are several potential future directions for research on [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol. One area of interest is its potential as a treatment for cognitive dysfunction in diseases such as Alzheimer's and Parkinson's. Additionally, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol may have potential as a treatment for obesity, as the 5-HT2C receptor is involved in the regulation of appetite and food intake. Further studies are needed to explore these potential therapeutic applications of [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol.

Conclusion

In conclusion, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol is a chemical compound that has shown potential as a therapeutic agent for various diseases. Its selective antagonism of the 5-HT2C receptor may contribute to its antidepressant-like, anxiolytic, and anti-addictive effects. While there are advantages and limitations to using [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol in lab experiments, its potential therapeutic applications and future directions for research make it an important compound for scientific investigation.

Synthesis Methods

The synthesis of [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol involves a multi-step process that includes the reaction of 4-chlorobenzyl bromide with 1-(propylsulfonyl)piperidine to form 4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl) bromide. This intermediate is then reacted with sodium borohydride to form [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol.

Scientific Research Applications

[4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol has been studied for its potential therapeutic effects in a variety of diseases, including depression, anxiety, and addiction. In preclinical studies, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol has been shown to have antidepressant-like effects and reduce anxiety-like behaviors in animal models. Additionally, [4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol has been studied for its potential as a treatment for drug addiction, with promising results in reducing drug-seeking behavior in animal models.

properties

IUPAC Name |

[4-[(4-chlorophenyl)methyl]-1-propylsulfonylpiperidin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO3S/c1-2-11-22(20,21)18-9-7-16(13-19,8-10-18)12-14-3-5-15(17)6-4-14/h3-6,19H,2,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWZBCUSCXBOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Cl)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

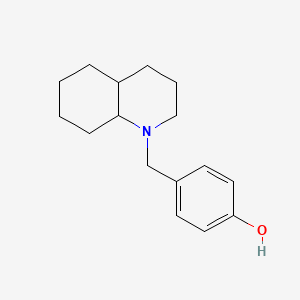

![3-phenyl-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5132532.png)

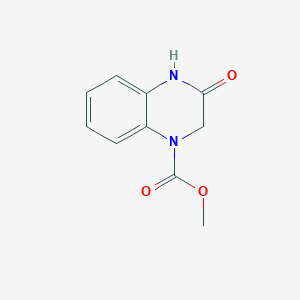

![4-(4-biphenylyl)-2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5132537.png)

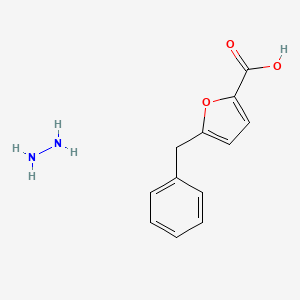

![3-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5132544.png)

![3-(4-bromophenyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5132564.png)

![N~2~-(4-chlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5132566.png)

![(2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5132583.png)

![2-(4-acetylphenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5132596.png)

![N-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B5132617.png)

![2-(dimethylamino)-5-methyl-1-(4-nitrophenyl)-4-(2-oxocyclohexyl)-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B5132618.png)